Molecular Weight Difference by Diaryl Substitution
1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is differentiated from the closest mono-aryl pyrazole-4-carbaldehyde analogs by a significant increase in molecular weight. This is a direct consequence of the 1,3-diaryl substitution pattern, which incorporates an additional aryl ring compared to the comparators .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 276.33 g/mol |
| Comparator Or Baseline | 1-(m-Tolyl)-1H-pyrazole-4-carbaldehyde (186.21 g/mol); 1-(p-Tolyl)-1H-pyrazole-4-carbaldehyde (186.21 g/mol) |
| Quantified Difference | Approximately 90 g/mol (48.4%) higher than mono-aryl comparators |
| Conditions | Calculated from molecular formulas (C18H16N2O vs. C11H10N2O) . |
Why This Matters
Higher molecular weight and increased aryl ring count directly impact physicochemical properties like lipophilicity (cLogP) and topological polar surface area (tPSA), which are critical parameters in lead optimization campaigns for balancing permeability and metabolic stability.
